2-Amino-2-hydroxymethylindane

Description

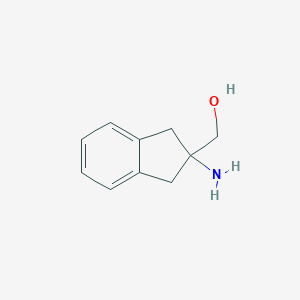

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-1,3-dihydroinden-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGNCGJHXQVIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622312 | |

| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136834-85-0 | |

| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-2,3-dihydro-1H-inden-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-hydroxymethylindane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-hydroxymethylindane, with the CAS number 136834-85-0 , is a fascinating and versatile molecule that holds significant promise in various fields of chemical research, particularly in the realms of asymmetric synthesis and medicinal chemistry.[1][2] Its rigid indane backbone, combined with the presence of both a primary amine and a hydroxymethyl group at the C2 position, imparts a unique stereochemical environment and dual functionality. This structure makes it an attractive building block for the synthesis of complex chiral molecules and a potential precursor for novel chiral ligands and auxiliaries.[1] This technical guide provides a comprehensive overview of the core properties, a proposed synthesis pathway, potential applications, and safety considerations for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 136834-85-0 | [1][2] |

| IUPAC Name | (2-amino-1,3-dihydroinden-2-yl)methanol | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | White to light beige powder (predicted) | [1] |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and chloroform. | [1] |

| pKa | Expected to have basic properties due to the amino group. | [1] |

| SMILES | C1C(CC2=CC=CC=C21)(CO)N | |

| InChI | InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 | [1] |

Synthesis of this compound: A Proposed Pathway

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established methodologies for the synthesis of related aminoindane derivatives, such as 2-aminoindane-2-carboxylic acid.[3] The proposed pathway involves the dialkylation of a protected glycine equivalent followed by reduction.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Protected 2-aminoindane-2-carboxylic acid

This step would likely involve the phase-transfer-catalyzed alkylation of a Schiff base of a glycine ester with 1,2-bis(bromomethyl)benzene. This method is known to be effective for the synthesis of α,α-disubstituted amino acids.

-

Reaction Setup: A solution of the protected glycine equivalent (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in a suitable organic solvent (e.g., dichloromethane) is prepared.

-

Addition of Base and Alkylating Agent: An aqueous solution of a strong base (e.g., sodium hydroxide) is added, followed by the dropwise addition of 1,2-bis(bromomethyl)benzene.

-

Reaction and Workup: The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The organic layer is then separated, washed, dried, and concentrated to yield the crude protected 2-aminoindane-2-carboxylic acid derivative. Purification can be achieved by column chromatography.

Step 2: Reduction to this compound

The protected amino acid derivative is then reduced to the target amino alcohol.

-

Reduction: The protected 2-aminoindane-2-carboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran) and treated with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), at a controlled temperature (e.g., 0 °C to room temperature).

-

Quenching and Workup: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base.

-

Isolation and Purification: The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude this compound. Further purification can be performed by crystallization or column chromatography.

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable tool for chemists engaged in the synthesis of complex molecules and the development of new catalysts.

Asymmetric Synthesis

The chiral nature of this compound, once resolved into its enantiomers, makes it a promising candidate for use as a chiral auxiliary . In this role, it can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and potentially recycled.

Furthermore, it can serve as a precursor for the synthesis of chiral ligands for use in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The bidentate N,O-ligation motif offered by the amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalytic transformation.

Medicinal Chemistry and Drug Discovery

Aminoindane derivatives are known to exhibit a range of biological activities. For instance, the parent compound, 2-aminoindane, has been studied for its stimulant and monoamine-releasing properties.[4] While the specific pharmacological profile of this compound has not been extensively reported, its structural similarity to other biologically active aminoindanes suggests that it could serve as a scaffold for the development of novel therapeutic agents. The introduction of the hydroxymethyl group could modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to new compounds with improved efficacy or safety profiles.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling amino compounds should be followed. It is predicted to be a skin and eye irritant.[1] Good laboratory practices should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant untapped potential. Its unique combination of a rigid indane framework and versatile amino alcohol functionality makes it a valuable building block for both asymmetric synthesis and medicinal chemistry. While further research is needed to fully elucidate its properties and develop robust synthetic protocols, the foundational information presented in this guide provides a strong starting point for researchers interested in exploring the applications of this intriguing compound.

References

- AA Blocks. (n.d.). This compound | 136834-85-0.

- Belokon, Y. N., et al. (1998). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 9(24), 4249-4252.

- Wikipedia. (2023, December 1). 2-Aminoindane. In Wikipedia.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-hydroxymethylindane

Abstract

2-Amino-2-hydroxymethylindane is a unique small molecule featuring a rigid indane scaffold functionalized with both an amino and a hydroxymethyl group at the C-2 position. This structure presents potential for applications in medicinal chemistry, as a chiral auxiliary, or as a building block for more complex molecules. Despite its interesting structure, a comprehensive public dataset on its physicochemical properties is notably absent. This guide serves as a foundational document for researchers, scientists, and drug development professionals by providing a robust theoretical and practical framework for the synthesis and detailed physicochemical characterization of this compound. We will outline a plausible synthetic route and present a comprehensive suite of validated experimental protocols to determine its structural, spectroscopic, physical, and physicochemical properties, thereby bridging the current knowledge gap.

Introduction and Molecular Overview

The indane skeleton is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. The parent compound, 2-aminoindane (2-AI), and its derivatives are known to interact with monoamine transporters, exhibiting stimulant properties.[1][2] The introduction of a hydroxymethyl group at the C-2 position, creating this compound, adds a new dimension to this scaffold. This modification introduces a primary alcohol functionality and a chiral center, opening avenues for hydrogen bonding interactions, metabolic pathway alterations, and use in asymmetric synthesis.[3]

Given the limited available literature, this document establishes the necessary groundwork for any research endeavor involving this compound. We provide a proposed synthetic pathway and a detailed experimental blueprint for its complete physicochemical profiling.

Known Structural Information

While most experimental data is not publicly available, basic molecular properties can be stated.[3]

| Property | Value | Source |

| IUPAC Name | (2-amino-2,3-dihydro-1H-inden-2-yl)methanol | Vulcanchem[3] |

| Molecular Formula | C₁₀H₁₃NO | Vulcanchem[3] |

| Molecular Weight | 163.22 g/mol | Vulcanchem[3] |

| CAS Number | 136834-85-0 | Vulcanchem[3] |

Proposed Synthesis of this compound

To enable physicochemical analysis, the compound must first be synthesized. A logical and efficient pathway begins with the commercially available 2-indanone, proceeding through a nitroaldol (Henry) reaction, followed by the reduction of the resulting nitro group to the primary amine. This approach is well-established for the synthesis of amino alcohols.[4][5]

Experimental Protocol: Two-Step Synthesis

Step 1: Henry (Nitroaldol) Reaction to form 2-(Hydroxymethyl)-2-nitroindane

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-indanone (1.0 eq).

-

Reagent Addition: Dissolve the 2-indanone in nitromethane (used as both reagent and solvent, ~10-20 eq).

-

Catalysis: Cool the mixture to 0°C using an ice bath. Slowly add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq), dropwise, ensuring the internal temperature does not exceed 5°C. The choice of a non-nucleophilic organic base like DBU is critical to prevent side reactions.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding dilute HCl to neutralize the base. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro alcohol.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-(Hydroxymethyl)-2-nitroindane

-

Catalytic Hydrogenation (Method A): This is often the cleanest method.[6]

-

Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the purified nitro alcohol from Step 1 in a suitable solvent like methanol or ethanol.

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).[7] Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[7] Concentrate the filtrate under reduced pressure to yield the target compound.

-

-

Metal-Acid Reduction (Method B): A classic and robust alternative.[8]

-

Reactor Setup: In a round-bottom flask, suspend the nitro alcohol in a mixture of ethanol and concentrated hydrochloric acid.

-

Reagent Addition: Add iron powder (Fe) or tin(II) chloride (SnCl₂) in several portions.[6][9] The reaction is often exothermic and may require external cooling.

-

Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction, then basify with a strong base (e.g., 6M NaOH) to precipitate metal hydroxides. Filter the mixture and extract the aqueous filtrate with an organic solvent. Dry the combined organic layers and concentrate to yield the product.

-

-

Final Purification: The final product can be purified by recrystallization or column chromatography to achieve high purity suitable for characterization.

Physicochemical Property Determination: A Proposed Experimental Framework

The following section details the essential experiments required to build a comprehensive physicochemical profile for this compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule, confirming its identity and purity.

-

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (from -NH₂ and -OH groups).

-

Acquisition: Acquire ¹H and ¹³C spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).[11] For ¹³C NMR, a sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for the quaternary C-2 carbon.

-

Data Analysis:

-

¹H NMR: Expect signals for the aromatic protons, the diastereotopic methylene protons of the indane ring, and the hydroxymethyl protons. The amine protons may appear as a broad singlet.

-

¹³C NMR: Expect 10 distinct carbon signals, confirming the molecular formula. The chemical shifts will indicate aromatic, aliphatic, and functionalized carbons.

-

-

3.1.2. Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

-

Protocol (Thin Solid Film):

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride.[2]

-

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl). Allow the solvent to evaporate completely, leaving a thin film of the compound.[2]

-

Acquisition: Place the plate in the spectrometer and acquire the spectrum.

-

Data Analysis: Key expected absorbances include: O-H stretch (~3300-3400 cm⁻¹, broad), N-H stretch (~3300-3500 cm⁻¹, may overlap with O-H), C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[12]

-

3.1.3. Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure.

-

Protocol (Electron Ionization - EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using a standard electron beam (70 eV).

-

Data Analysis: The primary goal is to identify the molecular ion peak (M⁺) corresponding to the molecular weight (163.22).[13] The fragmentation pattern will be informative; characteristic losses would include H₂O, CH₂OH, and fragments related to the indane ring structure.[13]

-

Crystallographic Analysis

3.2.1. Single-Crystal X-ray Diffraction

-

Rationale: This is the gold standard for absolute structure determination, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.

-

Protocol:

-

Crystal Growth: Grow a high-quality single crystal of the compound.[14] This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). The crystal should be clear, well-formed, and typically >0.1 mm in all dimensions.[15]

-

Data Collection: Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam.[16] Collect the diffraction pattern as the crystal is rotated.[17]

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

-

Physical Properties

3.3.1. Melting Point Determination

-

Rationale: The melting point is a fundamental physical property and a key indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C).

-

Protocol (Capillary Method):

-

Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.[18]

-

Measurement: Place the tube in a melting point apparatus.[19]

-

Initial Run: Heat rapidly to determine an approximate melting range.

-

Precise Run: Cool the apparatus, insert a new sample, and heat slowly (1-2°C/minute) starting from ~15°C below the approximate melting point.[18][20]

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting range.

-

3.3.2. Solubility Assessment

-

Rationale: Solubility in various solvents is critical for formulation, reaction setup, and predicting bioavailability.

-

Protocol (Qualitative and Quantitative):

-

Qualitative Test: In separate small test tubes, add ~10 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane, 5% HCl, 5% NaOH).[21] Observe for dissolution at room temperature. The expected basicity of the amino group suggests solubility in aqueous acid.

-

Quantitative Determination (Shake-Flask Method):

-

Prepare a supersaturated solution of the compound in a chosen solvent (e.g., water or a buffer) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[22][23]

-

Allow the excess solid to settle. Carefully remove an aliquot of the supernatant and filter it.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

-

Physicochemical Constants

3.4.1. pKa Determination

-

Rationale: The pKa value quantifies the basicity of the amino group, which is fundamental to understanding its ionization state at different pH values, affecting its solubility, receptor binding, and pharmacokinetic properties.

-

Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM).[24]

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant ionic strength with a background electrolyte like KCl.[24]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the titration curve.[25][26]

-

3.4.2. Lipophilicity (logP) Determination

-

Rationale: The partition coefficient (logP) between n-octanol and water is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Protocol (Shake-Flask Method):

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a flask.[27][28]

-

Equilibration: Shake the flask for several hours to allow the compound to partition between the two phases and reach equilibrium.[3][29]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate logP as: log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Conclusion

While this compound remains a largely uncharacterized molecule, its structure suggests significant potential in chemical and pharmaceutical research. This guide provides the necessary scientific foundation to address this knowledge gap. By following the proposed synthetic route and the detailed experimental protocols outlined herein, researchers can generate a comprehensive and reliable dataset of its physicochemical properties. This systematic characterization is the indispensable first step toward unlocking the full potential of this intriguing indane derivative.

References

- Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244.

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- Vulcanchem. (n.d.). This compound - 136834-85-0.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Texas A&M University. (n.d.). Experiment 1 - Melting Points.

- Nichols, L. (2020). 4.

- Enamine. (2022). LogP / LogD shake-flask method. Protocols.io.

- Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry.

- Enamine. (2022). LogP / LogD shake-flask method v1.

- University of Calgary. (n.d.). Melting point determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- Böcker, S. (2009). Novel methods for the analysis of small molecule fragmentation mass spectra. Digitale Bibliothek Thüringen.

- Google Patents. (n.d.). EP0198722B1 - Process for the preparation of amino-alcohols by electrochemical reduction of nitro-alcohols.

- Kumar, S., & Maurya, S. K. (2023). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega.

- Al-Jammal, M. (2021). experiment (1)

- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.

- Lubs, H. A. (n.d.). Nitro Alcohols.

- Kumar, S., & Maurya, S. K. (2023). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. PMC - NIH.

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- Kwiecień, A., & Szultka-Młyńska, M. (2019).

- ACS Publications. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry.

- Scribd. (2022). Solubility test for Organic Compounds.

- Creative Bioarray. (n.d.).

- Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry.

- Friesen, J. B., & Pettitt, B. A. (2004). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds.

- Wikipedia. (n.d.). X-ray crystallography.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Quora. (2017). How do you determine the solubility of organic compounds.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra.

- Google Patents. (n.d.). CN102050741B - Process for producing nitroalcohols.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Liu, T., & Shao, Y. (2016). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH.

- Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure.

- DTIC. (n.d.).

- Atta-ur-Rahman, & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.

- Chemistry LibreTexts. (2022). 4.

- Quora. (2023). How do you find the IR spectrum of a compound?.

- University of Massachusetts Boston. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.

- Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- IntechOpen. (2016).

- Chemistry LibreTexts. (2023). X-ray Crystallography.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.

- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.

Sources

- 1. store.astm.org [store.astm.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. EP0198722B1 - Process for the preparation of amino-alcohols by electrochemical reduction of nitro-alcohols - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. chem.latech.edu [chem.latech.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 29. researchgate.net [researchgate.net]

2-Amino-2-hydroxymethylindane spectral data analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-2-hydroxymethylindane

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS: 136834-85-0), a versatile bicyclic compound with significant potential in medicinal chemistry and asymmetric synthesis.[1][2] As a molecule combining an indane skeleton with primary amino and hydroxyl functionalities, its unambiguous characterization is paramount for any research or development application. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed, field-proven protocols and interpretative guidance grounded in fundamental principles and data from analogous structures, establishing a self-validating system for confirming the compound's identity, purity, and structure.

Introduction: The Structural Significance of this compound

The indane scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active agents.[2] The specific derivative, this compound, introduces two key functional groups—an amine and a primary alcohol—at a stereocenter. This unique arrangement makes it a valuable chiral building block for more complex molecules.[1] Given its molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , a multi-faceted spectroscopic approach is essential for its definitive characterization.[1][3] This guide provides the strategic rationale and technical protocols for achieving this confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For a novel or sparsely documented compound like this compound, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Design

The choice of solvent is the first critical decision. While CDCl₃ is common, its acidic deuterium can sometimes lead to the exchange and disappearance of labile N-H and O-H protons. Therefore, DMSO-d₆ is the preferred solvent. Its ability to form hydrogen bonds helps to slow the exchange of the amine and hydroxyl protons, allowing them to be observed as distinct, albeit often broad, signals. This choice directly facilitates a more complete structural picture from a single experiment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of this molecule.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard 1D proton spectrum with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons (C2, C3a, C7a).

-

Predicted ¹H NMR Spectral Data Analysis (in DMSO-d₆)

The structure suggests distinct regions in the ¹H NMR spectrum: the aromatic region (protons on C4-C7), the benzylic methylene protons (C1 and C3), and the protons associated with the functional groups at C2.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| Ar-H (H4, H5, H6, H7) | 7.10 - 7.30 | Multiplet (m) | 4H | Protons on the benzene ring typically resonate in this region. The overlapping signals from these four non-equivalent protons will create a complex multiplet. |

| -OH (on C8) | ~4.5 - 5.0 | Broad Singlet (br s) | 1H | The hydroxyl proton is labile and its chemical shift is concentration-dependent. In DMSO, it appears as a broad singlet due to hydrogen bonding and exchange. |

| -CH₂OH (H8) | ~3.5 - 3.7 | Singlet (s) | 2H | These methylene protons are adjacent to a hydroxyl group and a quaternary carbon (C2), so they will not be split. Their proximity to the electronegative oxygen shifts them downfield. |

| -CH₂- (H1, H3) | 2.80 - 3.20 | AB quartet or two Doublets (d) | 4H | The four protons at the C1 and C3 positions are diastereotopic due to the chiral center at C2. They will likely appear as a complex set of signals, possibly two distinct AB quartets or overlapping doublets of doublets, in the benzylic region. |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | The primary amine protons are also labile. Their signal is typically broad and its chemical shift can vary. This signal will disappear upon D₂O exchange, providing definitive confirmation. |

Predicted ¹³C NMR Spectral Data Analysis (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as C4/C7 and C5/C6 are chemically non-equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| Ar-C (Quaternary, C3a, C7a) | 140 - 145 | These two quaternary carbons are part of the aromatic ring and serve as the fusion points for the five-membered ring. They are expected to be the most downfield of the sp² carbons. |

| Ar-CH (C4, C5, C6, C7) | 124 - 128 | Four distinct signals are expected for the aromatic CH carbons, typically appearing in this range for benzene derivatives.[4] |

| -C-OH (C8) | 65 - 70 | This sp³ carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift into the characteristic range for carbons in alcohols. |

| -C-NH₂ (C2) | 55 - 60 | The quaternary carbon bearing the amino and hydroxymethyl groups. Its shift is influenced by both the nitrogen and the surrounding alkyl framework. |

| -CH₂- (C1, C3) | 35 - 40 | These two equivalent benzylic sp³ carbons are shielded relative to the other carbons and will appear in the aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For this compound, IR is used to confirm the presence of the O-H, N-H, and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the modern method of choice over traditional KBr pellets due to its simplicity and reproducibility.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted.

Predicted IR Spectral Data Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale & Causality |

| 3500 - 3200 | O-H stretch (alcohol) & N-H stretch (amine) | Broad, strong band | This region will be dominated by a very broad absorption due to hydrogen-bonded O-H stretching. Overlapped on this broad peak, two sharper N-H stretching bands characteristic of a primary amine may be visible.[5][6] |

| 3100 - 3000 | C-H stretch (aromatic) | Sharp, medium | These absorptions are characteristic of sp² C-H bonds in the benzene ring. |

| 3000 - 2850 | C-H stretch (aliphatic) | Sharp, medium | These peaks correspond to the sp³ C-H bonds of the methylene groups in the five-membered ring (C1, C3, C8). |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium to sharp | These two bands are diagnostic for the carbon-carbon double bond stretching within the benzene ring. |

| ~1100 | C-O stretch (alcohol) | Strong, sharp | A strong absorption in this region confirms the presence of the C-O single bond of the primary alcohol. |

| ~800-700 | C-H bend (aromatic out-of-plane) | Strong | The pattern of this absorption can sometimes give clues about the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid. The acid is crucial as it facilitates the protonation of the basic amino group, ensuring efficient ionization.

-

Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Analysis: Acquire spectra in positive ion mode. The high-resolution instrument allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₀H₁₃NO).

Predicted Mass Spectrum and Fragmentation Analysis

The primary goal is to observe the protonated molecule and then analyze its fragmentation products (MS/MS) to piece the structure together.

-

Expected Molecular Ion: For C₁₀H₁₃NO, the expected monoisotopic mass is 163.0997 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 164.1075 .

-

Proposed Fragmentation Pathway: The fragmentation is driven by the loss of small, stable neutral molecules from the protonated parent ion. The most logical losses are water (from the hydroxyl group) and ammonia (from the amino group).

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Summary of Expected Key Fragments:

| m/z Value | Proposed Fragment | Rationale |

| 164.11 | [C₁₀H₁₄NO]⁺ | Protonated molecular ion ([M+H]⁺) |

| 147.10 | [C₁₀H₁₃O]⁺ | Loss of a neutral ammonia (NH₃) molecule from the parent ion. |

| 146.09 | [C₁₀H₁₂N]⁺ | Loss of a neutral water (H₂O) molecule from the parent ion. |

| 133.09 | [C₉H₁₁N]⁺ | Loss of the hydroxymethyl radical (•CH₂OH), corresponding to the 2-aminoindane cation.[7] |

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this multi-technique approach lies in its ability to provide orthogonal, self-validating data points that, when combined, lead to an unambiguous structural confirmation.

Sources

- 1. This compound (136834-85-0) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aablocks.com [aablocks.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-2-hydroxymethylindane

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Unveiling a Versatile Chiral Scaffolding

In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for novel, structurally defined chiral building blocks is insatiable. 2-Amino-2-hydroxymethylindane emerges as a molecule of significant interest, embedding a vicinal amino alcohol functionality within a rigid indane framework. This unique topology presents a stereogenic center at the C-2 position, making it a promising candidate for applications as a chiral auxiliary, a precursor to sophisticated ligands for metal-catalyzed reactions, or as a foundational scaffold for the development of complex pharmaceutical agents.

This guide provides an in-depth exploration of a robust synthetic pathway to this compound, coupled with a rigorous, multi-technique approach to its structural characterization. The methodologies described herein are designed to be self-validating, providing the practicing chemist with not only a procedural roadmap but also the underlying scientific rationale for each experimental choice.

Molecular Overview and Physicochemical Properties

This compound, with the IUPAC name (2-amino-2,3-dihydro-1H-inden-2-yl)methanol, is a bifunctional organic compound. Its rigid bicyclic structure locks the substituents in a defined spatial arrangement, a highly desirable trait for stereoselective applications.

| Property | Value / Description | Source |

| IUPAC Name | (2-amino-1,3-dihydroinden-2-yl)methanol | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| CAS Number | 136834-85-0 | [1] |

| Physical Appearance | White to light beige powder | [1] |

| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH) | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | [1] |

| Reactivity | The primary amine and hydroxyl groups are the principal sites of reactivity. | [1] |

Strategic Synthesis Pathway

While multiple synthetic routes to aminoindane derivatives exist, a common and logical approach begins from a readily available ketone precursor.[2][3] The following multi-step synthesis is proposed for its efficiency and reliance on well-established, high-yielding transformations. The pathway initiates with the formation of a key amino acid intermediate, 2-aminoindane-2-carboxylic acid, which is subsequently reduced to the target amino alcohol.

Logical Workflow for Synthesis

Caption: Proposed three-step synthesis of this compound from 2-indanone.

Step 1: Synthesis of 2-Aminoindane-2-carbonitrile (Strecker Synthesis)

Causality: The Strecker synthesis is a classic and highly effective method for producing α-amino nitriles from a carbonyl compound. It offers a direct route to install both the amino and a carbon-based functional group (nitrile) at the α-position in a single pot. The nitrile serves as a stable precursor to the carboxylic acid.

Protocol:

-

In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

To the flask, add a solution of ammonium chloride (NH₄Cl, 1.1 equivalents) in water.

-

Add 2-indanone (1.0 equivalent) to the stirred solution.

-

Slowly add a solution of potassium cyanide (KCN, 1.1 equivalents) in water to the mixture. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-aminoindane-2-carbonitrile.

Step 2: Hydrolysis to 2-Aminoindane-2-carboxylic Acid

Causality: The nitrile group is readily hydrolyzed under acidic or basic conditions to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be easily neutralized and isolated. An efficient method for a related compound, 2-aminoindane-2-carboxylic acid, has been reported involving a nickel(II)-complex of a glycine Schiff base, which provides high yields under mild conditions.[4]

Protocol (Acid Hydrolysis):

-

Place the crude 2-aminoindane-2-carbonitrile from Step 1 into a round-bottom flask.

-

Add a 6 M solution of hydrochloric acid (HCl) in excess.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction should be monitored for the cessation of ammonia evolution.

-

After cooling to room temperature, a solid precipitate of the amino acid hydrochloride may form.

-

Cool the mixture in an ice bath and adjust the pH to the isoelectric point (typically pH 5-6 for amino acids) using a base such as ammonium hydroxide.

-

The zwitterionic amino acid will precipitate. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry thoroughly.

Step 3: Reduction to this compound

Causality: The final step requires the selective reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and ability to reduce carboxylic acids efficiently without affecting the aromatic ring.

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Suspend lithium aluminum hydride (LiAlH₄, approx. 2-3 equivalents) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry.

-

Dissolve the 2-aminoindane-2-carboxylic acid from Step 2 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, gently reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

-

Cool the reaction vessel in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

A granular precipitate of aluminum salts will form. Filter the mixture and wash the solid thoroughly with THF.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

Causality: The crude product from the synthesis will contain minor impurities and residual solvents. Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Protocol (Recrystallization):

-

Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through celite to remove it.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Structural Characterization and Validation

A combination of spectroscopic techniques is essential to unambiguously confirm the structure and purity of the synthesized this compound.

Characterization Workflow

Caption: Multi-technique workflow for the structural validation of the final product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.1 - 7.3 | Multiplet | 4H | Ar-H |

| Hydroxymethyl Protons | ~3.5 - 3.7 | Singlet or AB quartet | 2H | -CH₂OH |

| Indane CH₂ Protons | ~2.8 - 3.2 | AB quartet | 4H | Ar-CH₂-C |

| NH₂ and OH Protons | Variable (broad) | Singlet (broad) | 3H | -NH₂, -OH (D₂O exchangeable) |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C (quaternary) | ~140 - 145 | Ar-C |

| Aromatic CH | ~124 - 128 | Ar-CH |

| Hydroxymethyl Carbon | ~65 - 70 | -CH₂OH |

| C-2 (quaternary) | ~55 - 60 | C-(NH₂)(CH₂OH) |

| Indane CH₂ Carbons | ~35 - 40 | Ar-CH₂-C |

Note: Predicted chemical shifts are estimates and should be confirmed by experimental data. 2D NMR techniques like HSQC are invaluable for correlating proton signals with their directly attached carbons, confirming assignments.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (broad) | Alcohol hydroxyl group |

| N-H Stretch | 3300 - 3500 (two bands) | Primary amine group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H bonds |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |

| C-O Stretch | 1000 - 1260 | Alcohol C-O bond |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Molecular Ion ([M]⁺): m/z = 163.22

-

High-Resolution MS (HRMS): Would provide the exact mass, confirming the molecular formula C₁₀H₁₃NO.

-

Key Fragmentation Patterns: Studies on related aminoindanes show characteristic fragmentation.[5] Expected fragments for this compound would include:

-

Loss of the hydroxymethyl radical (-•CH₂OH), m/z = 132

-

Loss of the amino group (-•NH₂), m/z = 147

-

Formation of the tropylium ion, m/z = 91

-

Indane/indene ions, m/z = 115-117[5]

-

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, its handling should be guided by the properties of its functional groups and related compounds like 2-aminoindane.[6][7]

-

Hazard Classification (Inferred): Likely to be classified as a skin and eye irritant. May cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and creating aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place. Due to the amine functionality, it may be air-sensitive and is best stored under an inert atmosphere (e.g., argon or nitrogen).[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and bases.[8]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

- Vulcanchem. (n.d.). This compound.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Tris(hydroxymethyl)aminomethane hydrochloride.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Aminoindan hydrochloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Tris(hydroxymethyl)aminomethane.

- DeCaprio, A. P., et al. (2021). Gas chromatography-mass spectrometry of eight aminoindanes. Rapid Communications in Mass Spectrometry, 35(24), e9207. doi: 10.1002/rcm.9207.

- Google Patents. (n.d.). WO2003076387A2 - Process for preparing 2-aminoindan derivatives.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0245015).

- Soloshonok, V. A., et al. (1995). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 6(7), 1601-1610.

- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.

- CymitQuimica. (n.d.). CAS 2975-41-9: 2-Aminoindane.

- Google Patents. (n.d.). CN105884626A - Synthesis method of 2-aminoindane derivative and product of 2.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2-(2-Aminoethoxy)Ethanol.

- ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans.

- ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0....

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....

- ChemicalBook. (n.d.). 2-Amino-2-(hydroxymethyl)-1,3-propanediol(77-86-1).

- ResearchGate. (n.d.). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696).

Sources

- 1. This compound (136834-85-0) for sale [vulcanchem.com]

- 2. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 3. CN105884626A - Synthesis method of 2-aminoindane derivative and product of 2-aminoindane derivative - Google Patents [patents.google.com]

- 4. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Crystal Structure Analysis of 2-Amino-2-hydroxymethylindane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of 2-amino-2-hydroxymethylindane, in particular, are of profound interest due to their potential applications in neurological and pharmaceutical research.[1][2] The three-dimensional arrangement of atoms in these molecules—their conformation, stereochemistry, and intermolecular interactions—is inextricably linked to their function.[3][4] Understanding this architecture at the atomic level is not merely an academic exercise; it is a prerequisite for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[5][6]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise solid-state structure of a molecule.[3][4][7] It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.[7][8] This guide offers an in-depth walkthrough of the crystal structure analysis pipeline, from obtaining high-quality single crystals of this compound derivatives to the final interpretation of the structural data, providing field-proven insights for professionals in drug development.

Part I: From Powder to Perfection - The Art of Crystallization

The journey to a crystal structure begins with its most critical and often most challenging step: growing a single crystal suitable for diffraction. A "good" crystal is typically 0.1-0.4 mm in at least two dimensions, optically clear, and free of cracks or defects.[8][9] The goal of crystallization is to guide molecules to self-assemble from a disordered solution into a highly ordered, repeating lattice. This process is governed by achieving a state of supersaturation, which can be induced through various techniques.[10]

Core Crystallization Techniques

The selection of a crystallization method is dictated by the physicochemical properties of the this compound derivative, particularly its solubility profile in various solvents.

-

Slow Evaporation: This is often the simplest and first-to-try method.[11] A near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly. This gradual increase in concentration pushes the solution into the metastable zone, promoting slow nucleation and crystal growth.[10][11]

-

Solvent/Anti-Solvent Diffusion: This technique is ideal for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or precipitant).[10][12]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing the anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with the anti-solvent. Crystals form at the interface where the two liquids slowly mix. A buffer layer of a third solvent, like toluene, can be used to slow the diffusion rate further.[11]

-

-

Cooling Crystallization: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing solubility and promoting crystal growth.[10]

Experimental Protocol: Vapor Diffusion Crystallization

-

Solubility Screening: Perform a qualitative solubility test of your this compound derivative in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a suitable "good" solvent and several potential "anti-solvents."

-

Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount of the "good" solvent in a small glass vial (e.g., 0.5 mL).

-

Setup: Place this open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial). Add 1-2 mL of the chosen "anti-solvent" to the larger container, ensuring the liquid level is below the top of the inner vial.

-

Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Monitoring: Check for crystal growth periodically over several days to weeks. The process is a balance of patience and observation.

Part II: Unveiling the Lattice - Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract this X-ray beam, creating a unique pattern of spots. The geometry and intensity of this diffraction pattern contain the information required to reconstruct the three-dimensional atomic arrangement.[7][8]

The Workflow of Data Collection

The process follows a systematic, instrument-driven workflow designed to capture a complete and accurate dataset.

Caption: Workflow for SC-XRD Data Collection and Processing.

Key Experimental Steps

-

Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using cryo-oil to affix it to a loop or pin.[9][13] For data collection, the sample is typically flash-cooled to around 100 K (-173 °C) in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.[14]

-

Unit Cell Determination: Initial diffraction images are collected to locate the positions of diffraction spots. Software then indexes these spots to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.[9]

-

Data Collection: The instrument, guided by a calculated strategy, rotates the crystal through a series of angles while exposing it to the X-ray beam.[7][9] A detector records the resulting diffraction patterns as a series of images. The goal is to collect a dataset that is both complete (measuring all unique reflections) and redundant (measuring symmetry-equivalent reflections multiple times for better statistics).

-

Data Reduction: The collected images are processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors. The data is then scaled to produce a final reflection file (commonly in .hkl format) that lists each reflection with its intensity and standard uncertainty.[14]

Part III: From Data to Model - Structure Solution and Refinement

With the processed diffraction data in hand, the next phase is computational: solving the "phase problem" and refining an atomic model that accurately fits the experimental data.[5]

The Phase Problem and Structure Solution

While we can measure the intensities (amplitudes) of the diffracted X-rays, their phase information is lost during the experiment. The phase is crucial for calculating the electron density map, which shows the locations of atoms.[15] For small molecules like indane derivatives, this problem is typically solved using Direct Methods. These are statistical methods that use mathematical relationships between the reflection intensities to estimate the initial phases, generating a preliminary electron density map.[15]

Refinement: Iteratively Improving the Model

The initial atomic model derived from the electron density map is a starting point that must be refined. Refinement is an iterative process that adjusts the model's parameters (atomic coordinates, thermal motion) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[13]

Caption: The iterative cycle of crystallographic structure solution and refinement.

Refinement Protocol using SHELXL (A Conceptual Overview) :

-

Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres). This quickly improves the atomic positions.

-

Atom Assignment: Based on the chemical knowledge of this compound and the electron density map, atoms are correctly assigned as carbon, nitrogen, or oxygen.

-

Anisotropic Refinement: Atoms are refined anisotropically, modeling them as ellipsoids to better represent their thermal motion. This is a crucial step for an accurate model.[15]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and refined using a "riding model."

-

Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (R1), which measures the agreement between observed and calculated structure factor amplitudes. For a good small-molecule structure, an R1 value below 5% (0.05) is expected.

Part IV: Interpreting the Structure - Insights for Drug Development

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains the atomic coordinates and other essential data. This file is the gateway to understanding the molecule's properties.

Molecular Conformation and Stereochemistry

The analysis provides the definitive, unambiguous absolute configuration of chiral centers, which is vital for understanding enantioselective biological activity.[3][4] It reveals the precise conformation adopted by the molecule in the solid state, including the puckering of the five-membered indane ring and the orientation of the amino and hydroxymethyl substituents. This "bioactive conformation" can be a key input for pharmacophore modeling and understanding receptor binding.[3]

Intermolecular Interactions and Crystal Packing

No molecule exists in isolation in a crystal. The analysis of intermolecular interactions reveals how molecules recognize and pack with each other, which is fundamental to understanding physical properties like solubility and stability.[16][17][18]

-

Hydrogen Bonds: The 2-amino and hydroxymethyl groups are potent hydrogen bond donors and acceptors. Identifying the network of N-H···O, O-H···N, or O-H···O hydrogen bonds is critical. These interactions often form predictable patterns or "synthons" that dictate the crystal packing.[17]

-

Other Interactions: Weaker interactions, such as C-H···π interactions between a C-H bond and the aromatic ring of a neighboring molecule, also play a significant role in stabilizing the crystal structure.[19]

-

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal.[16][20] It maps close contacts onto a 3D surface around the molecule, providing a detailed picture of the forces governing crystal packing.[16][19]

The following table summarizes key crystallographic data that would be reported for a hypothetical derivative.

| Parameter | Description | Typical Value/Information |

| Formula | Chemical formula of the compound | e.g., C₁₀H₁₃NO |

| Crystal System | The basic geometric framework of the lattice | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry operations of the unit cell | e.g., P2₁/c, P-1 |

| Unit Cell (a, b, c, α, β, γ) | Dimensions and angles of the unit cell | e.g., a=9.4 Å, b=15.6 Å, c=11.1 Å, β=100.2°[21] |

| Z | Number of molecules in the unit cell | e.g., 4 |

| R1 [I > 2σ(I)] | R-factor for observed reflections | < 0.05 for a good structure |

| wR2 (all data) | Weighted R-factor for all reflections | < 0.15 is desirable |

| Goodness-of-Fit (GOF) | Should be close to 1.0 for a good model | ~1.0 |

Conclusion

The crystal structure analysis of this compound derivatives is a powerful, multi-step process that provides unparalleled insight into their molecular architecture. From the meticulous art of crystallization to the computational rigor of structure refinement, each step builds upon the last to yield a definitive three-dimensional model. For the drug development professional, this model is not an endpoint but a starting point—a foundational piece of knowledge that informs synthetic strategy, explains structure-activity relationships, and ultimately accelerates the journey toward safer and more effective therapeutics.[22]

References

- Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Chernyshev, V. V., & Stash, A. I. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1234. [Link]

- Zien Journals. (2023). A Review on Crystallography and Its Role on Drug Design. International Journal of Basic and Applied Sciences, 12(1), 1-5. [Link]

- Flippen-Anderson, J. L., & Deschamps, J. R. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E874–E881. [Link]

- Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]

- CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]

- Drug Target Review. (2017).

- IUCr Journals. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. [Link]

- Müller, P. (2009). Practical suggestions for better crystal structures.

- Staples, R. J. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica.

- Crystalliz

- Groen, J. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2169-2185. [Link]

- Flippen-Anderson, J. L., & Deschamps, J. R. (2005). The Role of Crystallography in Drug Design. The AAPS Journal, 7(4). [Link]

- HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2895-2905. [Link]

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

- Motherwell, W. D. S., et al. (2018). Molecular Interactions in Crystal Structures with Z′ > 1. Crystal Growth & Design, 18(1), 473-481. [Link]

- Chen, J., et al. (2021). Crystals and Crystallization in Drug Delivery Design. Crystal Growth & Design, 21(3), 1365-1370. [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

- University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). [Link]

- Università degli Studi di Cagliari. (n.d.). Single Crystal X-Ray Diffraction (SC-XRD). [Link]

- Structure solution and refinement: introductory str

- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (2021).

- Google Patents. (2016).

- Lian, Z.-Y., & Wu, W.-N. (2023). Crystal structure of 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile, C17H17N5. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 305-307. [Link]

- Liang, Z.-P., & Li, J. (2006). 2-(Hydroxymethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4276-o4277. [Link]

- Allouch, F., et al. (2021).

- Belokon, Y. N., et al. (1998). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 9(23), 4249-4252. [Link]

- Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. (n.d.). [Link]

- Askerov, R. K., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.

Sources

- 1. This compound (136834-85-0) for sale [vulcanchem.com]

- 2. This compound [myskinrecipes.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. migrationletters.com [migrationletters.com]

- 6. zienjournals.com [zienjournals.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. syrris.com [syrris.com]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 14. crystallography.fr [crystallography.fr]

- 15. web.mit.edu [web.mit.edu]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. mdpi.com [mdpi.com]

- 18. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. drugtargetreview.com [drugtargetreview.com]

Biological activity of novel 2-Amino-2-hydroxymethylindane derivatives

An In-depth Technical Guide: Biological Activity of Novel 2-Amino-2-hydroxymethylindane Derivatives: Synthesis, Characterization, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminoindane scaffold is a privileged structure in medicinal chemistry, known primarily for its potent interactions with monoamine transporters, leading to psychoactive effects. Derivatives such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 2-aminoindane (2-AI) have been extensively studied as monoamine releasing agents and reuptake inhibitors.[1][2] However, the introduction of novel functional groups can dramatically alter the pharmacological profile, potentially shifting the activity towards new therapeutic targets or refining existing interactions to improve safety and efficacy. This guide focuses on a less-explored subclass: this compound derivatives. The addition of a hydroxymethyl group at the C-2 position introduces polarity, chirality, and hydrogen bonding capabilities not present in parent compounds. This structural modification is hypothesized to alter receptor binding, metabolic stability, and overall biological activity. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of these novel derivatives, drawing on comparative data from established analogues to propose a roadmap for future research and development.

The 2-Aminoindane Scaffold: A Foundation for Neuromodulatory and Antimicrobial Agents

The 2-aminoindane framework, consisting of a benzene ring fused to a five-membered cyclopentane ring bearing an amino group, is a versatile template for drug design. Its rigid structure provides a defined orientation for pharmacophoric elements, making it an attractive starting point for developing agents targeting the central nervous system and infectious diseases.

Established Biological Activities:

-

Psychoactive Properties: Many 2-aminoindane derivatives are recognized as novel psychoactive substances (NPS) that act as replacements for MDMA.[1][3] Their primary mechanism involves inhibiting and/or reversing the activity of monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2][4]

-